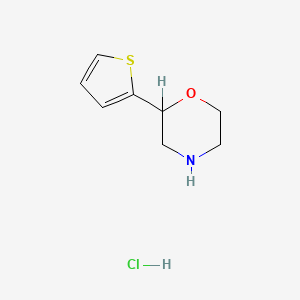
4-(2-aminopropyl)phenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminopropyl)phenol hydrobromide, also known as hydroxyamphetamine, is a derivative of amphetamines . It is an amphetamine metabolite with sympathomimetic effects . It is sometimes called alpha-methyltyramine .
Molecular Structure Analysis
The molecular formula of this compound is C9H14BrNO . Its molecular weight is 232.12 g/mol . The InChI code is 1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H .Chemical Reactions Analysis
Phenols, including this compound, don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 189-192°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analysis
Detection of Toxic Phenols in Water
Research demonstrates the use of composite materials for the efficient detection of toxic phenols in water samples, leveraging organic ligands like 4-aminoantipyrine (4-AAP) for sensitive, fast, and cost-effective dual determination of phenolic compounds. This approach offers a practical solution for monitoring phenolic pollutants in environmental water sources, highlighting the selectivity, sensitivity, and eco-friendliness of the proposed sensor systems (Kamel et al., 2020).
Spectrophotometric Determination of Phenolic Compounds
The development of chromophores as substitutes for 4-AAP for the spectrophotometric assay of phenolic compounds showcases advancements in analytical methods for environmental monitoring. These methods provide enhanced sensitivity for certain phenolic compounds, offering improvements in the detection capabilities of environmental pollutants (Fiamegos et al., 2000).
Medical and Biological Research
Antimicrobial and Antidiabetic Activities
Synthesized 4-aminophenol derivatives have been evaluated for antimicrobial and antidiabetic activities, showing broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase. These findings suggest the potential therapeutic applications of 4-aminophenol derivatives in treating infections and diabetes (Rafique et al., 2022).
Material Science and Catalysis
Enhanced Electrochemical Performance of Supercapacitors
The use of 4-aminophenol in the synthesis of graphene-based materials with high hydroxyl content has been shown to significantly enhance the electrochemical performance of supercapacitors. These materials exhibit ultrahigh specific capacitance and superior energy density, indicating the potential for high-performance energy storage applications (Zhang et al., 2019).
Wirkmechanismus
Target of Action
4-(2-Aminopropyl)phenol hydrobromide, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions .
Biochemical Pathways
The release of norepinephrine triggered by this compound affects various biochemical pathways. Norepinephrine binds to adrenergic receptors, leading to a cascade of reactions that result in the physiological effects associated with the sympathetic nervous system .
Pharmacokinetics
The compound is intended for local use only, specifically as ophthalmic (eye) drops .
Result of Action
The primary result of the action of this compound is mydriasis , or dilation of the pupil . This is useful for diagnostic purposes, such as in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As it is intended for local use only, these factors are primarily related to the conditions of the eye and surrounding tissues .
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)phenol hydrobromide involves the reaction of 4-hydroxyphenethylamine with hydrobromic acid.", "Starting Materials": [ "4-hydroxyphenethylamine", "Hydrobromic acid" ], "Reaction": [ "Add 4-hydroxyphenethylamine to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4-(2-aminopropyl)phenol hydrobromide" ] } | |
CAS-Nummer |
306-21-8 |
Molekularformel |
C9H14BrNO |
Molekulargewicht |
232.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



